molecular formula C19H23N3O3 B5633271 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid

Katalognummer B5633271
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: OPDDYZQDJWNUNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a kinase inhibitor that has been shown to have promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Wirkmechanismus

The mechanism of action of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid involves the inhibition of BTK, which is a key mediator of B-cell receptor signaling. BTK is essential for B-cell proliferation and survival, and its inhibition results in the suppression of B-cell function. This inhibition has been shown to be effective in the treatment of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on B-cell function. Its inhibition of BTK results in the suppression of B-cell proliferation and survival, which is essential for the treatment of B-cell malignancies. Additionally, this compound has been shown to have anti-inflammatory effects, which makes it a potential therapeutic option for autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid for lab experiments include its specificity towards BTK, which makes it a potent inhibitor of B-cell function. Additionally, this compound has been shown to have favorable pharmacokinetic properties, which make it a promising candidate for further development. The limitations of this compound for lab experiments include its potential toxicity and off-target effects, which require further investigation.

Zukünftige Richtungen

There are several future directions for the research and development of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid. One potential direction is the exploration of its therapeutic potential in other cancers and autoimmune diseases. Additionally, the development of combination therapies that include this compound could enhance its therapeutic efficacy. Further investigation into the potential toxicity and off-target effects of this compound is also necessary for its safe and effective use in clinical settings.

Synthesemethoden

The synthesis method of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid involves the reaction of 4-(aminomethyl)piperidine with 1,3,5-trimethyl-4-formylpyrazole in the presence of a reducing agent. The product is then subjected to a series of reactions to form the final compound, this compound.

Wissenschaftliche Forschungsanwendungen

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid has been extensively studied for its potential therapeutic applications in various cancers and autoimmune diseases. It has been shown to have significant inhibitory effects on BTK, a tyrosine kinase that plays a critical role in B-cell receptor signaling. This inhibition results in the suppression of B-cell proliferation and survival, which is essential for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Eigenschaften

IUPAC Name

4-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-12-17(13(2)21(3)20-12)18(23)22-10-4-5-16(11-22)14-6-8-15(9-7-14)19(24)25/h6-9,16H,4-5,10-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDDYZQDJWNUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.